molecular formula C12H15BF3NO3 B7958635 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol

Cat. No.: B7958635
M. Wt: 289.06 g/mol
InChI Key: OUXLAYJXMXBDOZ-UHFFFAOYSA-N
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Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol is a complex organic compound featuring a boron-containing dioxaborolane ring and a trifluoromethyl group attached to a pyridin-2-ol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol typically involves the following steps:

    Formation of the Pyridin-2-ol Core: The pyridin-2-ol core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction with tetramethyl dioxaborolane, typically under mild conditions to avoid decomposition of the sensitive boron-containing moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-ol moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the trifluoromethyl group or the pyridin-2-ol ring, resulting in the formation of partially or fully reduced products.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group and the dioxaborolane ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution Reagents: Halides, sulfonates, and organometallic reagents under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridin-2-one derivatives, while reduction can produce trifluoromethyl-substituted pyridines.

Scientific Research Applications

Chemistry

In chemistry, 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. The presence of the trifluoromethyl group can significantly influence the biological activity, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making these derivatives promising candidates for pharmaceutical applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics such as increased durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the dioxaborolane ring can participate in covalent interactions with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    4-(Trifluoromethyl)pyridin-2-ol:

    5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-methylpyridin-2-ol: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.

Uniqueness

The combination of the dioxaborolane ring and the trifluoromethyl group in 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ol imparts unique chemical properties, such as enhanced stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from similar compounds that lack one or both of these functional groups.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO3/c1-10(2)11(3,4)20-13(19-10)8-6-17-9(18)5-7(8)12(14,15)16/h5-6H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXLAYJXMXBDOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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